Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate
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Overview
Description
Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is an organic compound with the molecular formula C13H14N2O3S. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, attached to a phenoxy group and an ethyl acetate moiety. The presence of the thiazole ring imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate typically involves the reaction of 2-amino-4-thiazole with 4-bromophenol, followed by esterification with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for maximum yield and purity. The product is typically isolated through large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The biological activity of Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is primarily attributed to its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anti-inflammatory effects. The compound’s mechanism of action involves binding to the active site of target enzymes, thereby blocking substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate can be compared with other thiazole-containing compounds:
2-Aminothiazole: A simpler analog with similar antimicrobial properties but lacking the phenoxy and ethyl acetate groups.
Thiazole-4-carboxylate derivatives: These compounds also exhibit biological activity but differ in their chemical structure and specific applications.
Benzothiazoles: Contain a benzene ring fused to a thiazole ring, offering different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-17-12(16)7-18-10-5-3-9(4-6-10)11-8-19-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREYJPWSPRWJOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168491 |
Source
|
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168127-29-5 |
Source
|
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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